Cas no 1805869-09-3 (Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)

Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C15H19BrO4/c1-3-19-14(17)8-7-11-9-12(15(18)20-4-2)5-6-13(11)10-16/h5-6,9H,3-4,7-8,10H2,1-2H3
- InChI Key: DAKDBULLFDKSQJ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C(=O)OCC)=CC=1CCC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 319
- XLogP3: 3.2
- Topological Polar Surface Area: 52.6
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013871-250mg |
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate |
1805869-09-3 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015013871-1g |
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate |
1805869-09-3 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015013871-500mg |
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate |
1805869-09-3 | 97% | 500mg |
823.15 USD | 2021-06-21 |
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate Related Literature
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1. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1805869-09-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate, identified by its CAS number 1805869-09-3, is a significant compound in the realm of pharmaceutical chemistry. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a bromomethyl group and an 3-ethoxy-3-oxopropyl side chain provides multiple reactive sites, enabling diverse chemical transformations that are crucial for developing novel therapeutic agents.
The compound's benzoate core is a well-established scaffold in medicinal chemistry, known for its stability and ability to interact with biological targets. The bromomethyl functionality, in particular, is highly reactive and serves as a versatile handle for further functionalization. This reactivity allows for the introduction of various substituents, making it an ideal building block for constructing complex molecules. The 3-ethoxy-3-oxopropyl group adds an additional layer of complexity, offering opportunities for selective modifications that can fine-tune the pharmacological properties of the final product.
In recent years, Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate has garnered attention in the development of innovative drug candidates. Its structural motifs are particularly relevant in the design of molecules targeting neurological disorders. For instance, studies have explored its potential as a precursor in synthesizing analogs of γ-secretase inhibitors, which are being investigated for their efficacy in treating Alzheimer's disease. The benzoate core's ability to mimic natural substrates and the reactivity of the bromomethyl group facilitate the creation of highly specific inhibitors with improved pharmacokinetic profiles.
The pharmaceutical industry has also leveraged Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate in the synthesis of anti-inflammatory agents. Researchers have utilized its framework to develop novel nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit reduced gastrointestinal toxicity while maintaining potent anti-inflammatory activity. The strategic placement of the bromomethyl and 3-ethoxy-3-oxopropyl groups allows for selective modifications that enhance binding affinity to cyclooxygenase enzymes (COX), thereby modulating inflammatory pathways more effectively.
Beyond its applications in neurology and anti-inflammation, Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate has been explored in oncology research. Its structural features are conducive to designing small-molecule inhibitors targeting various kinases involved in cancer progression. The compound's ability to undergo cross-coupling reactions with boronic acids and other nucleophiles has enabled the synthesis of bispecific antibodies and other targeted therapies. These advancements highlight its role as a key intermediate in developing next-generation anticancer agents.
The synthetic versatility of Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate is further underscored by its utility in constructing heterocyclic compounds. Heterocycles are prevalent in biologically active molecules due to their ability to mimic natural products and interact with biological targets. By incorporating this compound into multi-step syntheses, chemists can efficiently generate complex heterocycles with tailored properties. Such molecules have shown promise in treating a wide range of diseases, including infectious diseases and metabolic disorders.
In conclusion, Ethyl 4-(bromomethyl)-3-(3-ethoxy-3-oxopropyl)benzoate is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural attributes enable diverse chemical transformations, making it indispensable for developing innovative drug candidates across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow even further.
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